molecular formula C24H19ISi B12041339 (4-Iodophenyl)triphenylsilane

(4-Iodophenyl)triphenylsilane

Cat. No.: B12041339
M. Wt: 462.4 g/mol
InChI Key: GIMSDWYUZPAZMQ-UHFFFAOYSA-N
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Description

(4-Iodophenyl)triphenylsilane is an organosilicon compound with the molecular formula C24H19ISi and a molecular weight of 462.40 g/mol It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further bonded to a triphenylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodophenyl)triphenylsilane typically involves the reaction of iodobenzene with triphenylsilane under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where iodobenzene is reacted with triphenylsilane in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenyl)triphenylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate nucleophilic substitution.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound, while in a Sonogashira coupling, the product would be an alkyne-substituted aryl compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Iodophenyl)triphenylsilane in chemical reactions involves the activation of the iodine atom, which facilitates its participation in various substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Iodophenyl)triphenylsilane is unique due to the presence of the iodine atom, which provides distinct reactivity compared to other halogenated triphenylsilanes. The iodine atom’s larger size and lower electronegativity compared to bromine, chlorine, and fluorine result in different reaction kinetics and mechanisms, making it a valuable compound for specific synthetic applications .

Properties

Molecular Formula

C24H19ISi

Molecular Weight

462.4 g/mol

IUPAC Name

(4-iodophenyl)-triphenylsilane

InChI

InChI=1S/C24H19ISi/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H

InChI Key

GIMSDWYUZPAZMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)I

Origin of Product

United States

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